(2Z)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide: is a complex organic compound with a unique structure that includes ethoxyphenyl, methoxyphenyl, thiophenyl, and thiazinane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may include:
Formation of the thiazinane ring: This can be achieved through a cyclization reaction involving a thiol and an amine.
Introduction of the ethoxyphenyl and methoxyphenyl groups: These groups can be added through substitution reactions using appropriate reagents.
Final assembly: The intermediate compounds are then combined under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be used in studies of enzyme interactions and protein binding due to its unique structure.
Medicine
In medicine, this compound may have potential as a therapeutic agent, particularly in the treatment of diseases where its specific molecular interactions are beneficial.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the desired effects. For example, in a biological context, the compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C25H25N3O4S2 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-(3-ethoxyphenyl)-2-(4-methoxyphenyl)imino-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H25N3O4S2/c1-3-32-20-7-4-6-18(14-20)26-24(30)22-15-23(29)28(16-21-8-5-13-33-21)25(34-22)27-17-9-11-19(31-2)12-10-17/h4-14,22H,3,15-16H2,1-2H3,(H,26,30) |
InChI Key |
XFBJCWVFWJJRLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC4=CC=CS4 |
Origin of Product |
United States |
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